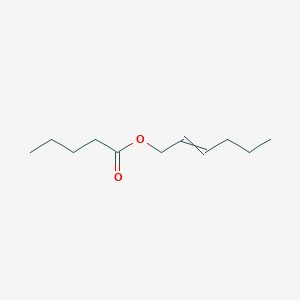![molecular formula C46H36O2Si2 B15158444 [Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane) CAS No. 653601-73-1](/img/structure/B15158444.png)
[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane) is an organosilicon compound that features a naphthalene core substituted at the 2 and 7 positions with triphenylsilane groups through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane) typically involves the reaction of 2,7-dihydroxynaphthalene with chlorotriphenylsilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which then undergoes further substitution to yield the final product. The reaction conditions generally include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for [Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the silane groups or the naphthalene core.
Substitution: The ether linkages can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene core or the silane moieties.
Scientific Research Applications
[Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane) has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to facilitate charge transport.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biological Studies: Investigated for its potential interactions with biological macromolecules, which could lead to new insights in drug design and development.
Mechanism of Action
The mechanism of action of [Naphthalene-2,7-diylbis(oxy)]bis(triphenylsilane) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and coordination with metal centers
Properties
CAS No. |
653601-73-1 |
|---|---|
Molecular Formula |
C46H36O2Si2 |
Molecular Weight |
676.9 g/mol |
IUPAC Name |
triphenyl-(7-triphenylsilyloxynaphthalen-2-yl)oxysilane |
InChI |
InChI=1S/C46H36O2Si2/c1-7-19-41(20-8-1)49(42-21-9-2-10-22-42,43-23-11-3-12-24-43)47-39-33-31-37-32-34-40(36-38(37)35-39)48-50(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-36H |
InChI Key |
LCIQNIAHFHEEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4=CC5=C(C=C4)C=CC(=C5)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


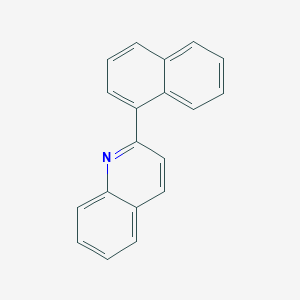
![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)
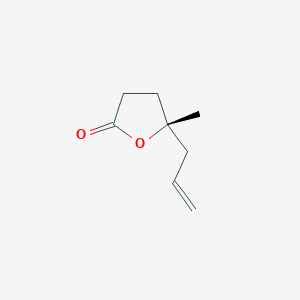
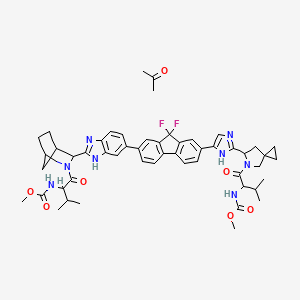

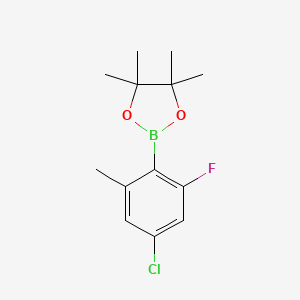
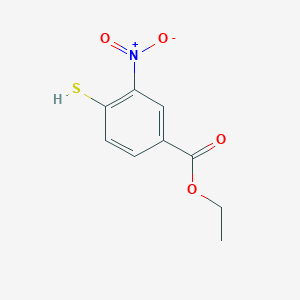
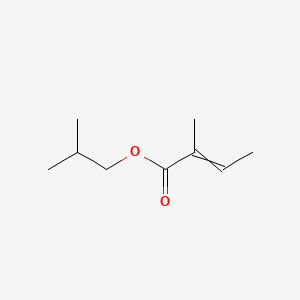
![3-{[(Triphenylstannyl)oxy]carbonyl}-2-[(triphenylstannyl)sulfanyl]pyridine](/img/structure/B15158422.png)
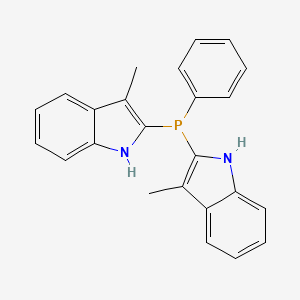
![3-(2-{4-[(2-Carboxyethyl)carbamoyl]phenyl}hydrazin-1-ylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid dihydrate disodium](/img/structure/B15158427.png)
![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)
